REACTION_CXSMILES
|
[C:1]1(SC)C=CC=CC=1.S(OC)(OC)(=O)=O.COS([O-])(=O)=O.C1([S+](C)C)C=CC=CC=1.[CH2:31]([C:35]1[CH:40]=[CH:39][C:38]([C:41](=[O:43])[CH3:42])=[CH:37][CH:36]=1)[CH:32]([CH3:34])[CH3:33].[OH-].[Na+]>C1(C)C=CC=CC=1>[CH2:31]([C:35]1[CH:36]=[CH:37][C:38]([C:41]2([CH3:1])[O:43][CH2:42]2)=[CH:39][CH:40]=1)[CH:32]([CH3:34])[CH3:33] |f:2.3,5.6|
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC
|
Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
phenyldimethylsulfonium methylsulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-].C1(=CC=CC=C1)[S+](C)C
|
Name
|
|
Quantity
|
26.4 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for another 30 minutes at the same temperature
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature above 80° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled gradually
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
to afford
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 8 hours at 50° C
|
Duration
|
8 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C1(CO1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.7 g | |
YIELD: PERCENTYIELD | 86.7% | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |